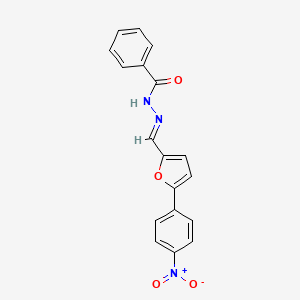
(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(E)-N’-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide” is a chemical compound that is synthesized by reacting furan-2-carboxaldehyde with 4-nitrobenzaldehyde . It is a highly reactive organic compound and is used as a versatile reagent in various applications .
Synthesis Analysis
This compound is synthesized by reacting furan-2-carboxaldehyde with 4-nitrobenzaldehyde . The synthesis of similar compounds involves the use of sulfur ylides and alkyl acetylenic carboxylates .Molecular Structure Analysis
The molecular formula of this compound is C12H7NO4 . The structure of similar compounds involves a furan ring with a nitrophenyl group attached .Chemical Reactions Analysis
This compound is highly reactive and is commonly used as a reagent in organic synthesis . It is also used in the manufacture of various organic compounds .Physical And Chemical Properties Analysis
This compound appears as a yellowish-brown powder . It is soluble in ethanol and has a melting point of 144-146°C . The density of this compound is not available in the public domain .Scientific Research Applications
Synthesis and Characterization
(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide, as part of the broader family of benzohydrazide derivatives, has been synthesized and characterized in various studies. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry. For example, a study focused on the synthesis and characterization of metal complexes derived from similar benzohydrazide ligands. These complexes were synthesized using microwave and conventional methods, showing potential for improved yields and reduced synthesis time. The compounds demonstrated significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (Jabeen et al., 2018).
Antimicrobial and Antioxidant Properties
Further research into benzohydrazide derivatives has revealed their promising antimicrobial and antioxidant properties. Studies have explored the synthesis, characterization, and evaluation of these compounds, demonstrating significant activities against various bacterial and fungal strains. This research indicates the potential of (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide and related compounds in treating infectious diseases and their use as antioxidants (Dias et al., 2015).
Corrosion Inhibition
Another application area for these compounds is in corrosion inhibition. A study on similarly structured semicarbazones demonstrated their efficacy in protecting carbon steel against corrosion in acidic environments. This research suggests the potential of benzohydrazide derivatives, including (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide, in developing new corrosion inhibitors for industrial applications (Palayoor et al., 2017).
Nitric Oxide Generation and Vasodilator Action
Benzohydrazide derivatives have also been investigated for their ability to generate nitric oxide (NO) and their potential vasodilator actions. While specific studies on (E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide may not be available, related research indicates that compounds with similar structures can act as prodrugs, increasing levels of cyclic GMP via the formation of NO. This action suggests their application in treating cardiovascular diseases (Feelisch et al., 1992).
properties
IUPAC Name |
N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-18(14-4-2-1-3-5-14)20-19-12-16-10-11-17(25-16)13-6-8-15(9-7-13)21(23)24/h1-12H,(H,20,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXXSMPFJYXGFJ-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((5-(4-nitrophenyl)furan-2-yl)methylene)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[3-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]pyridin-4-yl]benzamide](/img/structure/B2829703.png)
![Methyl 1-oxaspiro[2.4]heptane-4-carboxylate](/img/structure/B2829705.png)
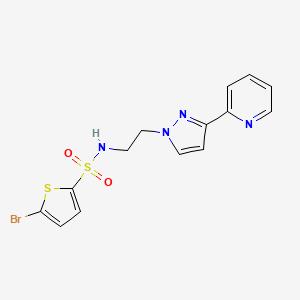
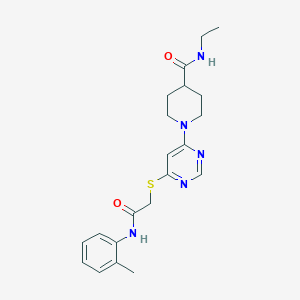
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2829708.png)
![8-Oxaspiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2829710.png)
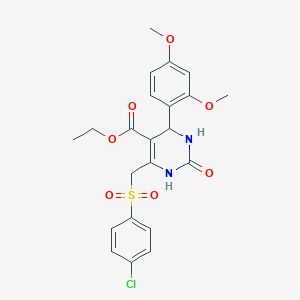
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2829715.png)
![2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol](/img/structure/B2829716.png)
![2-[(3-methoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2829717.png)
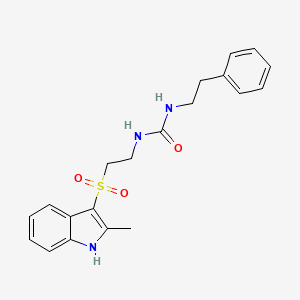
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2829719.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2829721.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B2829724.png)